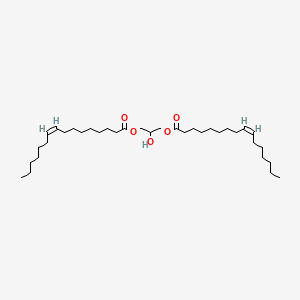

Dipalmitolein

Beschreibung

Eigenschaften

IUPAC Name |

[3-[(Z)-hexadec-9-enoyl]oxy-2-hydroxypropyl] (Z)-hexadec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C35H64O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(37)39-31-33(36)32-40-35(38)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h13-16,33,36H,3-12,17-32H2,1-2H3/b15-13-,16-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUCZIVACHUFMPO-VMNXYWKNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC=CCCCCCCCC(=O)OCC(COC(=O)CCCCCCCC=CCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCC/C=C\CCCCCCCC(=O)OCC(O)COC(=O)CCCCCCC/C=C\CCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C35H64O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

564.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Part 1: The Structure and Properties of Dipalmitolein

An In-Depth Technical Guide to the Chemical Structure and Properties of Dipalmitolein and Related Compounds

This technical guide provides a detailed exploration of the chemical structure of this compound. Given the specificity of this molecule and the commonality of structurally or nominally similar compounds in research, this document also presents a comprehensive overview of the closely related diacylglycerol, 1,2-dipalmitoyl-sn-glycerol (B135180), and the extensively studied phospholipid, 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). This guide is intended for researchers, scientists, and professionals in drug development, offering quantitative data, experimental methodologies, and visual diagrams to elucidate the properties and functions of these lipids.

This compound is a diacylglycerol (DAG), a class of glycerides composed of a glycerol (B35011) backbone esterified with two fatty acid chains. Specifically, the fatty acid components of this compound are palmitoleic acid, a 16-carbon monounsaturated omega-7 fatty acid.

Depending on the positions of the fatty acid chains on the glycerol backbone, this compound can exist as two primary isomers:

-

1,2-dipalmitolein: The palmitoleic acid chains are located at the sn-1 and sn-2 positions of the glycerol molecule.

-

1,3-dipalmitolein: The palmitoleic acid chains are at the sn-1 and sn-3 positions.

While specific experimental data for this compound is sparse in the literature, extensive information is available for its saturated analogue, 1,2-dipalmitoyl-sn-glycerol, which contains two palmitic acid (16:0) chains instead of palmitoleic acid (16:1) chains. The data for this analogue is presented below as a reference.

Chemical Structure of 1,2-Dipalmitoyl-sn-glycerol

Physicochemical Properties of Diacylglycerol Analogues

The quantitative data for 1,2-dipalmitoyl-sn-glycerol is summarized below. It is important to note that the presence of double bonds in this compound would result in a lower melting point compared to its saturated counterpart.

| Property | Value | Reference(s) |

| Synonyms | (S)-1,2-Dipalmitin, 1,2-DPG | [1][2][3] |

| Molecular Formula | C35H68O5 | [1][2][3] |

| Molecular Weight | 568.91 g/mol | [1][3][4] |

| Appearance | White to off-white solid/powder | [1] |

| Melting Point | 66-69 °C | [4] |

| Purity | ≥95% | [2][3] |

| Storage Temperature | -20 °C | [4] |

Biological Role and Experimental Applications

Diacylglycerols like 1,2-dipalmitoyl-sn-glycerol are known second messengers in cellular signaling. 1,2-Dipalmitoyl-sn-glycerol itself is recognized as a weak activator of Protein Kinase C (PKC).[2][3] In research, it is utilized in studies of membrane dynamics and lipid interactions, and as an emulsifier in pharmaceutical and cosmetic formulations.[1]

Part 2: Dipalmitoylphosphatidylcholine (DPPC)

A compound often associated with dipalmitoyl glycerides due to its name and structure is 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC). DPPC is a phospholipid and a critical component of biological membranes and pulmonary surfactant.

Chemical Structure of DPPC

Physicochemical Properties of DPPC

DPPC is one of the most well-characterized phospholipids. Its properties are summarized in the table below.

| Property | Value | Reference(s) |

| IUPAC Name | [(2R)-2,3-di(hexadecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate (B84403) | [5] |

| Synonyms | 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine, Colfosceril Palmitate | [5][6] |

| CAS Number | 63-89-8 | [7] |

| Molecular Formula | C40H80NO8P | [6][7] |

| Molecular Weight | 734.04 g/mol | [8] |

| Appearance | White powder | [6][8] |

| Melting Point (Tm) | ~41.3 °C | [7] |

| Physical State at 37°C | Solid/Gel Phase | [7] |

Biological Role and Signaling Pathways

DPPC is the primary lipid component of pulmonary surfactant, where it plays an essential role in reducing surface tension in the alveoli to prevent their collapse during exhalation.[7][8] Beyond this structural role, DPPC can modulate the inflammatory functions of immune cells like monocytes and macrophages.[9]

The biosynthesis of DPPC in type II alveolar cells occurs via two main pathways: the de novo pathway and the remodeling (or reacylation) pathway.[10][11]

-

De Novo Pathway: This pathway synthesizes phosphatidylcholine from basic precursors. The rate-limiting step is the conversion of choline (B1196258) phosphate to cytidine (B196190) diphosphate-choline (CDP-choline), which is then combined with diacylglycerol.[11][12]

-

Remodeling Pathway: This pathway modifies existing phospholipids. A phospholipase A₂ (PLA₂) removes an acyl chain from a phosphatidylcholine molecule to create lysophosphatidylcholine (B164491) (lyso-PC). This intermediate is then reacylated with a palmitoyl-CoA by lysophosphatidylcholine acyltransferase (LPCAT) to form DPPC.[7][11]

Experimental Protocols

A common laboratory and industrial synthesis method involves the direct condensation of glyceryl phosphoryl choline (GPC) with palmitic acid.[13][14]

-

Materials: Glyceryl phosphoryl choline (GPC), palmitic acid, 4-dimethylaminopyridine (B28879) (DMAP), dicyclohexylcarbodiimide (B1669883) (DCC), and a suitable solvent like acetonitrile.[14]

-

Procedure:

-

GPC, palmitic acid, and DMAP are dissolved in the solvent under an inert atmosphere.

-

DCC, dissolved in the same solvent, is added to the mixture to act as a condensing agent.

-

The reaction proceeds to form DPPC.

-

The byproduct, dicyclohexylurea, precipitates and can be removed by filtration.

-

The final product is purified, often through recrystallization or column chromatography.

-

-

Note: The choice of solvent and the molar ratio of reagents are critical for optimizing yield and minimizing impurities.[14]

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are standard methods for the quantification of DPPC.

-

HPLC Method:

-

Sample Preparation: DPPC in a sample (e.g., amniotic fluid) is hydrolyzed by the enzyme phospholipase C.[15]

-

Analysis: The resulting dipalmitoylglycerol is analyzed by reverse-phase HPLC.

-

Detection: Detection is typically performed using a UV detector after derivatization or an evaporative light scattering detector (ELSD). This method is noted for its high precision and rapid analysis time.[15]

-

-

GC Method:

-

Sample Preparation: The sample is subjected to saponification to break down DPPC into glycerol and fatty acids, followed by methylation of the fatty acids to form fatty acid methyl esters (FAMEs).

-

Analysis: The FAMEs are separated and quantified using a capillary gas chromatograph equipped with a flame ionization detector (FID). This allows for the determination of the fatty acid profile and thus the concentration of DPPC.[16]

-

DPPC is widely used to create model membranes such as liposomes and supported lipid bilayers.

-

Sonication Protocol:

-

Dispersion: A known quantity of DPPC powder is dispersed in an aqueous buffer.

-

Sonication: The dispersion is sonicated using a probe-tip sonicator. The process is typically performed above DPPC's phase transition temperature (Tm > 41°C) to ensure the lipid is in a fluid state.[17][18]

-

Control: Factors such as sonication time and power affect the final size and lamellarity of the resulting vesicles.[18]

-

-

Vesicle Fusion for Supported Lipid Bilayers:

-

Liposome (B1194612) Preparation: Small unilamellar vesicles (SUVs) of DPPC are prepared using methods like sonication or extrusion.

-

Incubation: The liposome solution is added to a substrate (e.g., mica) and heated to a temperature above Tm (e.g., 60°C) to induce vesicle fusion and the formation of a planar bilayer.[19][20]

-

Cooling: The sample is then cooled. The cooling rate can influence the domain structure of the resulting gel-phase bilayer.[19][20]

-

References

- 1. chemimpex.com [chemimpex.com]

- 2. caymanchem.com [caymanchem.com]

- 3. scbt.com [scbt.com]

- 4. 1,2-dipalmitoyl-sn-glycerol | CAS#:761-35-3 | Chemsrc [chemsrc.com]

- 5. Colfosceril Palmitate | C40H80NO8P | CID 452110 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 1,2-Dipalmitoylphosphatidylcholine | C40H80NO8P | CID 6138 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Dipalmitoylphosphatidylcholine - Wikipedia [en.wikipedia.org]

- 8. grokipedia.com [grokipedia.com]

- 9. Dipalmitoylphosphatidylcholine modulates inflammatory functions of monocytic cells independently of mitogen activated protein kinases - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Dipalmitoyl-phosphatidylcholine biosynthesis is induced by non-injurious mechanical stretch in a model of alveolar type II cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pathway of significance for the synthesis of pulmonary surfactant - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN105753897A - Preparation method of synthetic phospholipid DPPC (dipalmitoyl phosphatidylcholine) - Google Patents [patents.google.com]

- 14. Improved Synthesis Process of Dipalmitoylphosphatidylcholine(DPPC) [cjph.com.cn]

- 15. Analysis of dipalmitoyl phosphatidylcholine in amniotic fluid by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. [Analysis of dipalmitoyl-phosphatidyl-choline (DPPC) in amniotic fluid: a new sensitive method for surfactant determination] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. New protocols for preparing dipalmitoylphosphatidylcholine dispersions and controlling surface tension and competitive adsorption with albumin at the air/aqueous interface - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. Preparation of DPPC liposomes using probe-tip sonication: Investigating intrinsic factors affecting temperature phase transitions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Preparation of DOPC and DPPC Supported Planar Lipid Bilayers for Atomic Force Microscopy and Atomic Force Spectroscopy - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Physical and Chemical Properties of 1,2-Dipalmitolein

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the physical and chemical properties of 1,2-dipalmitolein, a diacylglycerol (DAG) containing two palmitoleic acid moieties. Given the limited availability of specific experimental data for 1,2-dipalmitolein, this document also includes data for its saturated analog, 1,2-dipalmitoylglycerol (1,2-dipalmitin), for comparative purposes. The guide covers its structural and physicochemical characteristics, experimental protocols for its synthesis and analysis, and its role in cellular signaling.

Physicochemical Properties

1,2-Dipalmitolein, also known as DG(16:1/16:1), is a diacylglycerol where the hydroxyl groups at positions 1 and 2 of glycerol (B35011) are esterified with palmitoleic acid, a monounsaturated omega-7 fatty acid. Diacylglycerols are critical intermediates in lipid metabolism and function as signaling molecules in various cellular processes.[1][2]

Table 1: Physical and Chemical Properties of 1,2-Dipalmitolein (DG(16:1/16:1))

| Property | Value | Source |

| Molecular Formula | C₃₅H₆₄O₅ | PubChem[2] |

| Molecular Weight | 564.9 g/mol | PubChem (Computed)[2] |

| Physical Description | Solid | Human Metabolome Database[3] |

| IUPAC Name | [(2S)-2-[(Z)-hexadec-9-enoyl]oxy-3-hydroxypropyl] (Z)-hexadec-9-enoate | PubChem[2] |

| PubChem CID | 9543679 | PubChem[2] |

Table 2: Physical and Chemical Properties of 1,2-Dipalmitoylglycerol (Saturated Analog)

| Property | Value | Source |

| CAS Number | 30334-71-5 | Sigma-Aldrich[4], Cayman Chemical[5] |

| Molecular Formula | C₃₅H₆₈O₅ | Chem-Impex[6], Sigma-Aldrich[4] |

| Molecular Weight | 568.91 g/mol | ChemicalBook[7], Sigma-Aldrich[4] |

| Appearance | White to off-white solid/powder | Chem-Impex[6] |

| Melting Point | 66-69 °C | ChemicalBook[5][7] |

| Storage Temperature | -20°C | ChemicalBook[5][7] |

| Solubility | DMF: 20 mg/mlDMSO: 5 mg/mlEthanol: 30 mg/mlPBS (pH 7.2): 0.25 mg/mlSlightly soluble in Chloroform and Ethyl Acetate | Cayman Chemical[5], ChemicalBook[7] |

Experimental Protocols

Detailed experimental protocols for the specific synthesis and analysis of 1,2-dipalmitolein are not extensively documented. However, general methodologies for the synthesis, purification, and analysis of diacylglycerols can be adapted.

A general method for preparing 1,2-diacyl-sn-glycerols can be achieved through a multi-step chemical synthesis starting from allyl bromide.[8] An alternative enzymatic approach involves the direct esterification of glycerol with fatty acids.[9]

General Chemoenzymatic Synthesis Protocol:

-

Esterification: React glycerol with two equivalents of palmitoleic acid in a solvent-free system.

-

Catalyst: Employ an immobilized lipase, such as Lipozyme RM IM or Novozym 435, as a catalyst.[9]

-

Reaction Conditions: The reaction is typically carried out under vacuum at a controlled temperature (e.g., 50°C) to remove the water produced during esterification and drive the reaction to completion.[9]

-

Monitoring: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC) to determine the conversion of fatty acids and the formation of diacylglycerols.[9]

-

Purification: The resulting mixture of mono-, di-, and triglycerides can be purified using column chromatography on silica (B1680970) gel to isolate the 1,2-dipalmitolein.

TLC is a standard method for separating and identifying different acylglycerol classes. To separate 1,2- and 1,3-diacylglycerol isomers, silica gel plates impregnated with boric acid are used.[10]

Protocol for TLC Analysis:

-

Plate Preparation: Prepare TLC plates by impregnating them with a 2.3% (w/v) solution of boric acid in ethanol. Dry the plates at 100°C for 10-15 minutes.[10]

-

Sample Application: Dissolve the lipid mixture in a suitable solvent (e.g., chloroform) and apply it to the origin of the TLC plate.

-

Development: Develop the plate in a chromatography tank containing a mobile phase such as chloroform/acetone (96:4, v/v).[10]

-

Visualization: After development, dry the plate and visualize the separated lipid spots by spraying with a suitable reagent (e.g., primuline (B81338) solution) and viewing under UV light.[10] The different classes of lipids (triacylglycerols, 1,2-diacylglycerols, 1,3-diacylglycerols, monoacylglycerols, and free fatty acids) will have different retention factors (Rf values).

-

Quantification: For quantitative analysis, the spots can be scraped from the plate, the lipids eluted, and then analyzed further by methods such as gas chromatography.

GC-MS is a powerful technique for identifying and quantifying the fatty acid composition of diacylglycerols. Due to their low volatility, DAGs are typically derivatized before analysis.[11]

Protocol for GC-MS Analysis:

-

Derivatization: Convert the diacylglycerols to more volatile derivatives, such as trimethylsilyl (B98337) (TMS) ethers or nicotinoyl derivatives.[11][12] This is typically done by reacting the sample with a derivatizing agent.

-

GC Separation: Inject the derivatized sample into a gas chromatograph equipped with a suitable capillary column to separate the different diacylglycerol species.

-

MS Detection: The separated components are then introduced into a mass spectrometer. Electron ionization (EI) is commonly used, which causes fragmentation of the molecules.

-

Data Analysis: The fragmentation pattern in the mass spectrum provides information about the molecular weight and the structure of the fatty acid chains, allowing for the identification of the diacylglycerol isomers.[11] The [M-RCO₂CH₂]⁺ ion is a key diagnostic fragment for distinguishing between 1,2- and 1,3-DAG isomers.[11]

Signaling Pathway Involvement

1,2-Diacylglycerols are well-established second messengers in cellular signaling. They are produced at the plasma membrane through the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) by phospholipase C (PLC).[13] The primary downstream effector of DAG is Protein Kinase C (PKC).

DAG-PKC Signaling Pathway:

-

Activation of PLC: An external signal (e.g., a hormone or growth factor) binds to a G-protein coupled receptor (GPCR) or a receptor tyrosine kinase (RTK), leading to the activation of phospholipase C (PLC).

-

Generation of DAG and IP₃: PLC cleaves PIP₂ into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and 1,2-diacylglycerol (DAG).

-

Activation of PKC: DAG remains in the plasma membrane and, in conjunction with calcium ions (whose cytosolic concentration is increased by IP₃), recruits and activates members of the Protein Kinase C (PKC) family.[6][13]

-

Downstream Effects: Activated PKC phosphorylates a wide range of target proteins on serine and threonine residues, leading to various cellular responses, including cell proliferation, differentiation, apoptosis, and inflammation.[6][14] Persistent activation of the DAG-PKC pathway has been implicated in conditions such as insulin (B600854) resistance and diabetic complications.[6][8]

References

- 1. Diacylglycerol Activation of Protein Kinase Cε and Hepatic Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. DG(16:1(9Z)/16:1(9Z)/0:0) | C35H64O5 | CID 9543679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Human Metabolome Database: Showing metabocard for DG(16:1(9Z)/22:6(4Z,7Z,10Z,13Z,16Z,19Z)/0:0) (HMDB0007150) [hmdb.ca]

- 4. chemimpex.com [chemimpex.com]

- 5. caymanchem.com [caymanchem.com]

- 6. Diacylglycerol/protein kinase C signalling: a mechanism for insulin resistance? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 1,2-DIPALMITOYL-SN-GLYCEROL CAS#: 761-35-3 [m.chemicalbook.com]

- 8. m.youtube.com [m.youtube.com]

- 9. lipidmaps.org [lipidmaps.org]

- 10. TLC of acylglycerols | Cyberlipid [cyberlipid.gerli.com]

- 11. Characterization of diacylglycerol isomers in edible oils using gas chromatography-ion trap electron ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Structure Determination of Diacylglycerols as Their Nicotinoyl Derivatives by Gas Chromatography-Mass Spectrometry | Semantic Scholar [semanticscholar.org]

- 13. Diacylglycerol-evoked activation of PKC and PKD isoforms in regulation of glucose and lipid metabolism: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Synthesis of 1,3-Dipalmitolein: A Technical Guide for Research Professionals

An in-depth guide for researchers, scientists, and drug development professionals on the synthesis, purification, and characterization of 1,3-dipalmitolein for research applications.

Introduction

1,3-Dipalmitolein is a diacylglycerol (DAG) consisting of a glycerol (B35011) backbone esterified with two palmitoleic acid molecules at the sn-1 and sn-3 positions. Palmitoleic acid (16:1n-7) is a monounsaturated omega-7 fatty acid that has garnered significant research interest for its potential roles in various physiological processes, including insulin (B600854) sensitivity, lipid metabolism, and inflammation. As a specific diacylglycerol, 1,3-dipalmitolein serves as a valuable tool for in-vitro and in-vivo studies aimed at elucidating the biological functions of palmitoleic acid-containing lipids and their potential as therapeutic agents.

This technical guide provides a comprehensive overview of the synthesis of 1,3-dipalmitolein for research purposes. While specific literature detailing the synthesis of 1,3-dipalmitolein is scarce, this guide outlines established chemical and enzymatic methodologies for the synthesis of analogous 1,3-diacylglycerols, which can be readily adapted for the preparation of 1,3-dipalmitolein. Detailed experimental protocols, quantitative data from related syntheses, and characterization techniques are presented to aid researchers in the successful production and validation of this important lipid molecule.

Synthesis Methodologies

The synthesis of 1,3-dipalmitolein can be approached through two primary routes: chemical synthesis and enzymatic synthesis. Each method offers distinct advantages and disadvantages in terms of regioselectivity, reaction conditions, and scalability.

1. Chemical Synthesis

Chemical synthesis provides a versatile approach for the production of 1,3-dipalmitolein. A common strategy involves the protection of the sn-2 hydroxyl group of glycerol, followed by esterification of the sn-1 and sn-3 positions with palmitoleic acid, and subsequent deprotection.

2. Enzymatic Synthesis

Enzymatic synthesis, utilizing sn-1,3-specific lipases, offers a highly regioselective and milder alternative to chemical methods. The direct esterification of glycerol with palmitoleic acid is a common and environmentally friendly approach. Immobilized lipases are often preferred as they can be easily recovered and reused, simplifying downstream processing.

Experimental Protocols

The following are proposed experimental protocols for the synthesis of 1,3-dipalmitolein based on established methods for analogous 1,3-diacylglycerols. Researchers should optimize these conditions for their specific requirements.

Protocol 1: Chemical Synthesis via Protection-Esterification-Deprotection

Step 1: Protection of the sn-2 Hydroxyl Group of Glycerol A common protecting group for the sn-2 hydroxyl is the trityl group.

-

Dissolve glycerol in anhydrous pyridine.

-

Add trityl chloride portion-wise at 0°C with stirring.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with diethyl ether.

-

Wash the organic layer with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.

-

Purify the resulting 1,3-ditrityl-sn-glycerol by column chromatography.

Step 2: Esterification with Palmitoleic Acid

-

Dissolve 1,3-ditrityl-sn-glycerol and palmitoleic acid in anhydrous dichloromethane (B109758).

-

Add a coupling agent such as dicyclohexylcarbodiimide (B1669883) (DCC) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Filter the reaction mixture to remove the dicyclohexylurea byproduct.

-

Wash the filtrate with dilute HCl, saturated NaHCO3, and brine.

-

Dry the organic layer over anhydrous Na2SO4, filter, and concentrate.

-

Purify the protected 1,3-dipalmitoleoyl-2-trityl-sn-glycerol by column chromatography.

Step 3: Deprotection of the sn-2 Hydroxyl Group

-

Dissolve the protected diacylglycerol in a suitable solvent such as a mixture of dichloromethane and methanol.

-

Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

-

Stir the reaction at room temperature and monitor by TLC.

-

Upon completion, neutralize the acid with a base like triethylamine.

-

Concentrate the mixture and purify the final product, 1,3-dipalmitolein, by column chromatography.

Protocol 2: Enzymatic Synthesis via Direct Esterification

-

Combine glycerol and palmitoleic acid in a solvent-free system or in a suitable organic solvent (e.g., hexane, t-butanol).

-

Add an immobilized sn-1,3-specific lipase, such as Lipozyme RM IM or Novozym 435.

-

Incubate the reaction mixture at a controlled temperature with constant stirring.

-

To drive the equilibrium towards product formation, water produced during the reaction can be removed by applying a vacuum or by using molecular sieves.

-

Monitor the progress of the reaction by analyzing aliquots using TLC or gas chromatography (GC).

-

Upon reaching the desired conversion, stop the reaction by filtering off the immobilized enzyme.

-

The crude product can then be purified to isolate the 1,3-dipalmitolein.

Quantitative Data

The following tables summarize typical reaction conditions and yields for the enzymatic synthesis of analogous 1,3-diacylglycerols, which can serve as a starting point for the optimization of 1,3-dipalmitolein synthesis.

Table 1: Reaction Parameters for Enzymatic Synthesis of 1,3-Diacylglycerols

| Parameter | 1,3-Dipalmitoylglycerol[1] | 1,3-Distearoylglycerol[1] | Proposed for 1,3-Dipalmitolein |

| Enzyme | Lipozyme RM IM | Lipozyme RM IM | Lipozyme RM IM or Novozym 435 |

| Substrate Molar Ratio (Fatty Acid:Glycerol) | 2:1 | 1:1 | 2:1 |

| Enzyme Loading (% w/w of substrates) | 5-10% | 5-10% | 5-10% |

| Temperature (°C) | 73 | 75 | 50-70 |

| Reaction Time (h) | 6 | 6 | 6-24 |

| Solvent | Solvent-free | Solvent-free | Solvent-free or Organic Solvent |

| Water Removal | Molecular sieves | Molecular sieves | Vacuum or Molecular Sieves |

Table 2: Product Composition from Enzymatic Synthesis of 1,3-Dipalmitoylglycerol [1]

| Component | Crude Product (%) | After Molecular Distillation (%) | After Solvent Fractionation (%) |

| 1,3-Dipalmitoylglycerol | 26.27 | 50.12 | 95.34 |

| 1,2(2,3)-Dipalmitoylglycerol | 8.77 | 15.23 | 1.23 |

| Monopalmitoylglycerol | 11.79 | 5.34 | 0.56 |

| Tripalmitoylglycerol | 22.64 | 29.31 | 2.87 |

| Free Fatty Acids | 30.53 | - | - |

Purification and Characterization

Purification

The crude product from either chemical or enzymatic synthesis will be a mixture of mono-, di-, and triglycerides, as well as unreacted fatty acids and glycerol. A multi-step purification process is typically required to obtain high-purity 1,3-dipalmitolein.

-

Removal of Free Fatty Acids: Unreacted palmitoleic acid can be removed by washing with a weak alkaline solution (e.g., Na2CO3 or KOH solution) or by short-path distillation.

-

Column Chromatography: Silica gel column chromatography is a standard method for separating the different acylglycerol species. A gradient of a non-polar solvent (e.g., hexane) and a more polar solvent (e.g., diethyl ether or ethyl acetate) is typically used for elution.

-

Molecular Distillation: For larger scale purification, molecular distillation can be effective in separating components based on their molecular weights.

-

Solvent Fractionation/Crystallization: Low-temperature solvent crystallization can be employed to selectively crystallize and remove saturated byproducts or to enrich the desired 1,3-dipalmitolein.

Characterization

The identity and purity of the synthesized 1,3-dipalmitolein should be confirmed using a combination of analytical techniques:

-

Thin-Layer Chromatography (TLC): A rapid and simple method to monitor the reaction progress and assess the purity of fractions during purification.

-

Gas Chromatography (GC): Used to determine the fatty acid composition of the final product after transesterification to fatty acid methyl esters (FAMEs).

-

High-Performance Liquid Chromatography (HPLC): Can be used to separate and quantify the different acylglycerol species (mono-, di-, and triglycerides).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are powerful tools for structural elucidation. Specific chemical shifts of the glycerol backbone protons and carbons can confirm the sn-1,3 substitution pattern.

-

Mass Spectrometry (MS): Provides information on the molecular weight and can be used to confirm the identity of the synthesized compound.

Mandatory Visualizations

Caption: Workflow for the enzymatic synthesis and purification of 1,3-dipalmitolein.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly activated by 1,3-dipalmitolein are not yet extensively characterized, its constituent fatty acid, palmitoleic acid, is known to influence several key metabolic pathways. 1,3-Dipalmitolein, as a diacylglycerol, could potentially modulate signaling cascades involving protein kinase C (PKC) and other DAG-binding proteins. Further research is needed to elucidate the precise molecular targets of this specific diacylglycerol.

Caption: Hypothesized signaling pathways influenced by palmitoleic acid derived from 1,3-dipalmitolein.

Conclusion

References

A Technical Guide to the Natural Sources and Occurrence of Dipalmitolein

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein, a triacylglycerol containing two palmitoleic acid moieties, is a lipid of growing interest due to the recognized bioactive properties of its constituent fatty acid. This technical guide provides a comprehensive overview of the current understanding of this compound's natural sources, occurrence, and the methodologies for its study. While direct quantitative data for this compound is scarce in scientific literature, its presence can be inferred in natural sources rich in palmitoleic acid. This document summarizes the quantitative data for palmitoleic acid in these sources, details relevant experimental protocols for lipid analysis, and presents a hypothesized biosynthetic pathway for this compound.

Introduction

Palmitoleic acid (16:1n7), a monounsaturated omega-7 fatty acid, has been the subject of increasing research due to its potential roles in various physiological processes, including insulin (B600854) sensitivity, inflammation, and lipid metabolism. This compound, as a carrier of two palmitoleic acid molecules, represents a significant, yet understudied, vehicle for the dietary intake and metabolic disposition of this bioactive fatty acid. This guide aims to consolidate the available information and provide a framework for researchers and drug development professionals interested in the study of this compound.

Natural Sources and Occurrence

Direct quantitative analysis of this compound in natural sources is not widely reported. However, its occurrence can be inferred in oils and fats that have a high concentration of palmitoleic acid. The primary natural sources rich in palmitoleic acid are certain plant oils, marine organisms, and microorganisms.

Plant Sources

Macadamia nut oil and sea buckthorn oil are the most prominent plant-based sources of palmitoleic acid.

-

Macadamia Nut Oil: This oil is distinguished by its high content of monounsaturated fatty acids, with palmitoleic acid being a significant component.[1][2][3][4][5]

-

Sea Buckthorn Oil: Both the pulp and seed oil of sea buckthorn are rich in palmitoleic acid.[6][7][8][9][10]

Animal and Marine Sources

While many animal fats contain palmitoleic acid, its concentration is generally lower than in the aforementioned plant oils. Certain fish oils are a notable source.

-

Fish Oil: Various fish oils contain palmitoleic acid as a component of their triacylglycerols.[11]

Microbial Sources

Certain yeasts and bacteria are known to produce lipids containing palmitoleic acid.

-

Saccharomyces cerevisiae : This yeast is known to incorporate palmitoleic acid into its lipids, including phospholipids (B1166683) and neutral lipids like triacylglycerols.[12][13]

-

Marine Bacteria: Some marine bacteria have been shown to have lipids containing a high proportion of palmitic and palmitoleic acids.[14][15][16][17]

Quantitative Data

The following table summarizes the percentage of palmitoleic acid found in the total fatty acids of selected natural sources. It is important to note that these values represent the fatty acid profile and not the direct concentration of this compound. The concentration of this compound would be a fraction of the total triacylglycerols, dependent on the specific stereochemistry of fatty acid attachment to the glycerol (B35011) backbone.

| Natural Source | Sample Type | Palmitoleic Acid (% of Total Fatty Acids) | References |

| Macadamia Nut Oil | Kernel Oil | 13.22 - 36% | [1][3] |

| Sea Buckthorn Oil | Pulp Oil | 29.17 - 35.95% | [7][10] |

| Sea Buckthorn Oil | Seed Oil | Lower than pulp oil | [6] |

| Saccharomyces cerevisiae | Cellular Lipids | Variable, incorporated from exogenous sources | [13] |

| Marine Nitrifying Bacteria | Cellular Lipids | High proportion along with palmitic acid | [15] |

Experimental Protocols

The extraction, isolation, and quantification of this compound follow general lipid analysis protocols. The choice of method will depend on the sample matrix and the desired level of detail (e.g., positional isomers).

Lipid Extraction

A common and effective method for extracting total lipids from biological samples is the Bligh and Dyer method, which uses a chloroform (B151607)/methanol (B129727) solvent system.[18]

Protocol: Bligh and Dyer Lipid Extraction

-

Homogenization: Homogenize 10 g of the crushed sample (e.g., seeds, nuts) with a mixture of 30 mL chloroform and 60 mL methanol at 4°C for 24 hours with stirring.

-

Filtration: Filter the mixture to separate the solid residue from the solvent extract.

-

Phase Separation: Create a biphasic system by adding 30 mL of chloroform and 30 mL of deionized water to the filtrate.

-

Separation: Allow the mixture to settle for 24 hours. The lower chloroform layer, containing the total lipids, is then separated.

-

Re-extraction: The remaining aqueous layer can be re-extracted with 30 mL of chloroform to maximize lipid recovery.

-

Drying: The chloroform fractions are combined and the solvent is evaporated under reduced pressure to yield the total lipid extract.

-

Storage: The lipid extract should be stored at -20°C until further analysis.

Quantification and Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) are powerful techniques for the detailed analysis of triacylglycerols like this compound.

Protocol: GC-MS Analysis of Fatty Acid Methyl Esters (FAMEs)

-

Transesterification: The extracted triacylglycerols are first converted to their fatty acid methyl esters (FAMEs). This can be achieved by heating the lipid extract with methanolic HCl at 80°C for 1 hour, followed by an esterification process at 75°C for 2 hours using 3N methanolic HCl.

-

GC-MS Analysis: The resulting FAMEs are then analyzed by GC-MS.

-

Column: A suitable capillary column (e.g., DB-23) is used for separation.

-

Temperature Program: A temperature gradient is employed, for example, starting at 130°C and ramping up to 200°C.

-

Detection: A flame ionization detector (FID) is commonly used for quantification, while a mass spectrometer is used for identification of the individual FAMEs based on their mass spectra.

-

Protocol: HPLC-MS Analysis of Intact Triacylglycerols

-

Sample Preparation: The lipid extract is dissolved in an appropriate solvent (e.g., a mixture of acetonitrile (B52724) and isopropanol).

-

HPLC Separation: The sample is injected onto a reversed-phase C8 or C18 column.

-

Mobile Phase: A gradient of two mobile phases is typically used. For example, Buffer A: water with 1% 1 M NH4Ac and 0.1% acetic acid; Buffer B: acetonitrile:isopropanol (7:3) with 1% 1 M NH4Ac and 0.1% acetic acid.[19]

-

Gradient: A linear gradient is run to separate the different triacylglycerol species.

-

-

MS Detection: The eluting compounds are detected by a high-resolution mass spectrometer (e.g., Q-TOF). The identification of this compound and its isomers is based on their accurate mass and fragmentation patterns.

Biosynthesis and Signaling Pathways

Hypothesized Biosynthesis of this compound

The biosynthesis of this compound is presumed to follow the general pathway for triacylglycerol synthesis, known as the Kennedy pathway.[20][21] This pathway involves the sequential acylation of a glycerol-3-phosphate backbone with fatty acyl-CoAs.

References

- 1. Comparative Study of Chemical Compositions and Antioxidant Capacities of Oils Obtained from 15 Macadamia (Macadamia integrifolia) Cultivars in China - PMC [pmc.ncbi.nlm.nih.gov]

- 2. sowelab.com [sowelab.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Chemistry and Functionality of Cold-Pressed Macadamia Nut Oil [mdpi.com]

- 6. A Fatty Acid Fraction Purified From Sea Buckthorn Seed Oil Has Regenerative Properties on Normal Skin Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mongoliajol.info [mongoliajol.info]

- 8. Abundance of active ingredients in sea-buckthorn oil - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Sea buckthorn oil - Wikipedia [en.wikipedia.org]

- 10. cabidigitallibrary.org [cabidigitallibrary.org]

- 11. mdpi.com [mdpi.com]

- 12. Regulation of Phospholipid Synthesis in the Yeast Saccharomyces cerevisiae - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Yeast Cells Exposed to Exogenous Palmitoleic Acid Either Adapt to Stress and Survive or Commit to Regulated Liponecrosis and Die - PMC [pmc.ncbi.nlm.nih.gov]

- 14. discovery.researcher.life [discovery.researcher.life]

- 15. Fatty Acids in the Lipids of Marine and Terrestrial Nitrifying Bacteria - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Research Portal [scholarship.miami.edu]

- 17. Lipids of Prokaryotic Origin at the Base of Marine Food Webs - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Frontiers | Ultra Performance Liquid Chromatography and High Resolution Mass Spectrometry for the Analysis of Plant Lipids [frontiersin.org]

- 20. Reactome | Triglyceride biosynthesis [reactome.org]

- 21. bio.libretexts.org [bio.libretexts.org]

The Enigmatic Role of Dipalmitolein in Cellular Processes: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dipalmitolein, a diacylglycerol (DAG) species composed of two palmitoleoyl acyl chains, occupies a unique position at the intersection of lipid metabolism and cellular signaling. While direct research on this compound is limited, its constituent components—palmitoleic acid and the diacylglycerol backbone—are subjects of intense investigation, revealing crucial roles in a myriad of cellular functions. This technical guide synthesizes the current understanding of the biological significance of this compound by examining the well-established roles of its molecular building blocks. We delve into the synthesis and metabolism of diacylglycerols, the signaling functions of palmitoleic acid as a lipokine, and the downstream pathways activated by DAGs, with a particular focus on Protein Kinase C (PKC) activation. This document provides a comprehensive overview for researchers and professionals in drug development, highlighting potential avenues for future research and therapeutic intervention.

Introduction

Diacylglycerols (DAGs) are a class of glycerolipids consisting of a glycerol (B35011) molecule with two fatty acid chains attached. They are central intermediates in the biosynthesis of triglycerides and phospholipids.[1][2] Beyond their metabolic role, specific DAG species, defined by their fatty acid composition, act as critical second messengers in a multitude of cellular signaling pathways.[3][4] The stereoisomer 1,2-diacyl-sn-glycerol is the biologically active form that mediates these signaling events.[4]

This compound is a specific 1,2-diacyl-sn-glycerol containing two palmitoleoyl (16:1n7) fatty acid chains. While the broader roles of DAGs are well-documented, the specific functions of this compound remain largely unexplored. This guide aims to bridge this knowledge gap by extrapolating the potential biological roles of this compound from the known functions of palmitoleic acid and the diacylglycerol signaling hub.

Synthesis and Metabolism of this compound

The synthesis of this compound is intrinsically linked to the general pathways of diacylglycerol and palmitoleic acid metabolism.

Biosynthesis of Palmitoleic Acid

Palmitoleic acid (cis-9-hexadecenoic acid) is a monounsaturated omega-7 fatty acid synthesized from palmitic acid by the enzyme stearoyl-CoA desaturase-1 (SCD1).[5][6] This desaturation step is a critical control point in lipid metabolism.

Formation of Diacylglycerol

Diacylglycerol, including this compound, can be generated through several enzymatic pathways within the cell:

-

De novo synthesis: This pathway begins with glycerol-3-phosphate and involves sequential acylation steps to form phosphatidic acid (PA). The dephosphorylation of PA by phosphatidic acid phosphohydrolase (PAP) yields diacylglycerol.

-

Phospholipase C (PLC) mediated hydrolysis: Upon stimulation of various cell surface receptors, PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) to generate inositol (B14025) trisphosphate (IP3) and diacylglycerol.[7] This is a key mechanism for generating signaling pools of DAG.

-

Phospholipase D (PLD) pathway: PLD hydrolyzes phospholipids, primarily phosphatidylcholine (PC), to produce phosphatidic acid, which can then be converted to DAG by PAP.

The specific incorporation of palmitoleic acid into the glycerol backbone to form this compound would depend on the availability of palmitoleoyl-CoA and the substrate specificity of the acyltransferases involved in these pathways.

Biological Role of Palmitoleic Acid: The "Lipokine" Function

Palmitoleic acid is not merely a component of cellular lipids; it also functions as a signaling molecule, or "lipokine," released by adipose tissue to communicate with and regulate the function of distant organs.[5][8]

Metabolic Regulation

Numerous studies have highlighted the beneficial effects of palmitoleic acid on systemic metabolism:

-

Insulin (B600854) Sensitivity: Palmitoleic acid has been shown to improve insulin sensitivity in skeletal muscle and liver.[8][9] It can enhance insulin-stimulated glucose uptake and suppress hepatic glucose production.[10]

-

Anti-inflammatory Effects: Palmitoleic acid exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines in macrophages.[11]

-

Lipid Metabolism: It can regulate the expression of genes involved in lipid synthesis and oxidation.[11] For instance, cis-palmitoleic acid has been shown to regulate lipid metabolism through the shunting of diacylglycerol metabolism.[11]

The signaling actions of palmitoleic acid are thought to be mediated, in part, by the activation of peroxisome proliferator-activated receptors (PPARs) and AMP-activated protein kinase (AMPK).[12]

This compound as a Signaling Molecule: The Diacylglycerol Second Messenger Pathway

As a diacylglycerol, this compound is predicted to function as a second messenger, primarily through the activation of Protein Kinase C (PKC) isoforms.[3][4]

Protein Kinase C (PKC) Activation

The binding of DAG to the C1 domain of conventional and novel PKC isoforms induces their translocation to the cell membrane and subsequent activation.[7] Activated PKC then phosphorylates a wide array of substrate proteins, leading to diverse cellular responses, including:

-

Cell proliferation and differentiation

-

Gene expression

-

Apoptosis

-

Cytoskeletal organization

-

Inflammatory responses

The specific fatty acid composition of DAG molecules can influence their affinity for different PKC isoforms and, consequently, the downstream signaling outcomes.[4] While the precise effect of the two palmitoleoyl chains in this compound on PKC activation is not yet characterized, the unsaturated nature of these chains likely influences the biophysical properties of the membrane where signaling occurs.

Data Presentation

Quantitative Effects of Palmitoleic Acid on Cellular Processes

The following tables summarize quantitative data from studies investigating the effects of palmitoleic acid on cytokine production and insulin signaling. This data provides an insight into the potential bioactivity of this compound, given that its hydrolysis would release palmitoleic acid.

| Cell Type | Treatment | Concentration | Effect on Cytokine Production | Reference |

| Human Lymphocytes | Palmitoleic Acid | 25 µM | 90% reduction in IL-6 secretion | [8] |

| Human Lymphocytes | Palmitoleic Acid | 50 µM | 81.8% reduction in IL-6 secretion | [8] |

| Human Lymphocytes | Palmitoleic Acid | 25 µM | 83.3% reduction in IFN-γ secretion | [8] |

| Human Lymphocytes | Palmitoleic Acid | 50 µM | 93.3% reduction in IFN-γ secretion | [8] |

| Murine Macrophages | Palmitoleic Acid | 600 µM | Decreased LPS-stimulated TNF-α production | [11] |

| Primary Microglia | Palmitoleic Acid | 100 µM | No significant increase in TNF-α, IL-6, or IL-1β secretion | [13] |

| Cell/Animal Model | Treatment | Outcome Measure | Result | Reference |

| C2C12 Myotubes | Conditioned medium from palmitoleic acid-treated macrophages | Insulin-stimulated glycogen (B147801) synthesis | Increased by 40% | [14] |

| Obese Sheep | Palmitoleic acid infusion (10 mg/kg BW/day) | HOMA-IR | Decreased over 28 days | [15] |

| KK-Ay Mice (Type 2 Diabetes model) | Palmitoleic acid (300 mg/kg/day) | Plasma glucose levels | Significantly lower after 4 weeks | [16] |

Experimental Protocols

Lipid Extraction and Mass Spectrometry for Diacylglycerol Analysis

This protocol outlines a general procedure for the extraction and analysis of diacylglycerols from cellular samples.

1. Lipid Extraction (Modified Bligh and Dyer Method): [17]

-

Homogenize cell pellets or tissues in a chloroform (B151607):methanol (1:2, v/v) solution.

-

Add chloroform and water to induce phase separation.

-

Collect the lower organic phase containing the lipids.

-

Dry the lipid extract under a stream of nitrogen.

2. Mass Spectrometry Analysis: [4]

-

Resuspend the dried lipid extract in a suitable solvent for mass spectrometry (e.g., chloroform/methanol/propanol with ammonium (B1175870) acetate).

-

Perform lipid analysis using a tandem mass spectrometer (e.g., Q-Exactive, Orbitrap Fusion, or a Q-TOF).

-

Acquire full MS scans to identify the masses of diacylglycerol species.

-

Perform fragmentation (MS/MS) of the parent ions to confirm the identity of the fatty acyl chains.

Diacylglycerol Kinase (DGK) Assay

This assay measures the activity of DGK, which phosphorylates DAG to phosphatidic acid.

Materials: [1]

-

Cell lysate or purified DGK

-

DAG substrate

-

ATP (can be radiolabeled with ³²P)

-

Kinase assay buffer

-

Glycerol-3-phosphate oxidase

-

Fluorometric probe

Procedure (Fluorometric Assay): [1]

-

Incubate the DGK-containing sample with the DAG substrate and ATP.

-

Add lipase to hydrolyze the newly formed phosphatidic acid to glycerol-3-phosphate.

-

Add glycerol-3-phosphate oxidase to produce hydrogen peroxide.

-

The hydrogen peroxide reacts with a fluorometric probe, and the resulting fluorescence is measured, which is proportional to the DGK activity.

Protein Kinase C (PKC) Activation Assay

This protocol measures the translocation of PKC from the cytosol to the membrane, a hallmark of its activation.

1. Cell Treatment and Fractionation: [18]

-

Treat cells with the desired stimulus (e.g., a diacylglycerol).

-

Homogenize the cells in a suitable buffer.

-

Separate the cytosolic and membrane fractions by ultracentrifugation.

2. Western Blot Analysis: [18]

-

Resolve the proteins from the cytosolic and membrane fractions by SDS-PAGE.

-

Transfer the proteins to a membrane (e.g., PVDF).

-

Probe the membrane with a primary antibody specific for the PKC isoform of interest.

-

Use a secondary antibody conjugated to an enzyme (e.g., HRP) for detection.

-

Quantify the band intensities to determine the ratio of membrane-bound to cytosolic PKC.

Visualizations

Signaling Pathways

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Diacylglycerols-Analysis | Cyberlipid [cyberlipid.gerli.com]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of Diacylglycerol Molecular Species in Cellular Lipid Extracts by Normal-Phase LC-Electrospray Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. cellbiolabs.com [cellbiolabs.com]

- 6. arigobio.com [arigobio.com]

- 7. DOT Language | Graphviz [graphviz.org]

- 8. Differential effects of palmitoleic acid on human lymphocyte proliferation and function - PMC [pmc.ncbi.nlm.nih.gov]

- 9. greenwood.ru [greenwood.ru]

- 10. researchgate.net [researchgate.net]

- 11. Palmitoleic acid reduces the inflammation in LPS-stimulated macrophages by inhibition of NFκB, independently of PPARs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Frontiers | A Quantitative Analysis of Cellular Lipid Compositions During Acute Proteotoxic ER Stress Reveals Specificity in the Production of Asymmetric Lipids [frontiersin.org]

- 13. researchgate.net [researchgate.net]

- 14. Palmitoleic acid prevents palmitic acid-induced macrophage activation and consequent p38 MAPK-mediated skeletal muscle insulin resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 15. dovepress.com [dovepress.com]

- 16. researchgate.net [researchgate.net]

- 17. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]

- 18. pnas.org [pnas.org]

Dipalmitolein: A Putative Signaling Molecule in Cellular Regulation

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Dipalmitolein, a diacylglycerol (DAG) species containing two palmitoleic acid acyl chains, is emerging as a molecule of interest within the complex landscape of lipid signaling. While the overarching role of diacylglycerols as second messengers is well-established, the specific functions of individual DAG species, such as this compound, are less understood. This technical guide synthesizes the current understanding of DAG signaling and extrapolates the potential roles of this compound as a signaling molecule. It provides a framework for researchers to investigate its specific biological activities, focusing on its potential involvement in key signaling cascades, particularly the activation of Protein Kinase C (PKC) and the modulation of intracellular calcium levels.

The significance of elucidating the signaling properties of specific DAGs like this compound lies in the potential for developing targeted therapeutics. Different DAG species can exhibit distinct affinities for PKC isoforms and may be involved in different signaling pathways, leading to varied physiological outcomes.[1] A comprehensive understanding of this compound's mechanism of action could therefore open new avenues for drug discovery in areas such as metabolic disorders, inflammation, and cell proliferation.

This document will delve into the established signaling pathways of diacylglycerols, present the limited available quantitative data for related molecules, detail relevant experimental protocols, and provide visual representations of these pathways and workflows to guide future research in this promising area. It is important to note that direct evidence for this compound as a signaling molecule is currently limited, and much of the following information is based on the known functions of other diacylglycerol species.

Putative Signaling Pathways of this compound

The primary signaling pathway for diacylglycerols involves the activation of Protein Kinase C (PKC). This process is initiated by the hydrolysis of membrane phospholipids, such as phosphatidylinositol 4,5-bisphosphate (PIP2), by phospholipase C (PLC), which generates DAG and inositol (B14025) 1,4,5-trisphosphate (IP3).

Protein Kinase C (PKC) Activation

This compound, as a diacylglycerol, is hypothesized to act as a crucial secondary messenger in the activation of novel and conventional PKC isoforms.[2] The binding of DAG to the C1 domain of PKC induces a conformational change in the enzyme, leading to its activation.[2] Activated PKC then phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby regulating a multitude of cellular processes, including cell growth, differentiation, apoptosis, and inflammation.[3]

dot

Caption: General Diacylglycerol (DAG) Signaling Pathway.

Modulation of Intracellular Calcium

The generation of inositol 1,4,5-trisphosphate (IP3) alongside DAG links this signaling pathway to the regulation of intracellular calcium levels. IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium into the cytoplasm. While DAG's primary role is PKC activation, some studies on other DAG analogs, such as 1,2-sn-dioctanoylglycerol, suggest a potential for PKC-independent effects on intracellular calcium.[4] It is plausible that this compound could also influence calcium channels or pumps, either directly or indirectly, thereby modulating calcium-dependent cellular processes.

Quantitative Data

Direct quantitative data on the signaling effects of this compound is scarce in the current scientific literature. However, studies on structurally similar diacylglycerols provide some insight into the potential potency of these molecules. The following table summarizes available data on the activation of PKC and other cellular effects by various diacylglycerol species. It is crucial to interpret this data with the understanding that the specific acyl chain composition of DAGs can significantly influence their biological activity.

| Diacylglycerol Species | Target/Effect Measured | Concentration | Observed Effect | Reference |

| 1,2-Dipalmitoyl-sn-glycerol | GLUT4 Translocation in 3T3L1 adipocytes | Not specified | Similar effect to 1,2-dioleoyl-sn-glycerol | --INVALID-LINK--[5] |

| 1,2-Dioleoyl-sn-glycerol | PKC Activity in cell-free assay | Not specified | Activation of PKCα, -βI, -βII, -γ, -δ, and -ε | --INVALID-LINK--[5] |

| 1,2-sn-Dioctanoylglycerol | Neurite outgrowth in cultured neurons | 5 µM | Stimulation of neurite outgrowth up to 25% | --INVALID-LINK--[6] |

| 1,2-sn-Dioctanoylglycerol | Growth cone shape changes in neurons | 30-60 µM | Retraction of filopodia, increased lamellipodia | --INVALID-LINK--[6] |

Experimental Protocols

To facilitate further research into the signaling properties of this compound, this section provides detailed methodologies for key experiments. These protocols are adapted from established methods for studying diacylglycerol signaling.

In Vitro Protein Kinase C (PKC) Activity Assay

This protocol outlines the steps to measure the ability of this compound to activate PKC in a cell-free system.

Materials:

-

Purified PKC isoforms

-

This compound

-

ATP, [γ-³²P]ATP

-

PKC substrate peptide (e.g., myelin basic protein)

-

Kinase buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM CaCl₂, 0.1 mg/mL BSA)

-

Trichloroacetic acid (TCA)

-

Phosphocellulose paper

-

Scintillation counter

Procedure:

-

Prepare lipid vesicles by co-sonicating this compound and phosphatidylserine in kinase buffer.

-

In a microcentrifuge tube, combine the lipid vesicles, purified PKC, and the substrate peptide.

-

Initiate the kinase reaction by adding ATP and [γ-³²P]ATP.

-

Incubate the reaction mixture at 30°C for a defined period (e.g., 10-20 minutes).

-

Stop the reaction by adding an equal volume of ice-cold 20% TCA.

-

Spot the reaction mixture onto phosphocellulose paper.

-

Wash the phosphocellulose paper extensively with 1% phosphoric acid to remove unincorporated [γ-³²P]ATP.

-

Quantify the incorporated radioactivity using a scintillation counter.

-

Calculate PKC activity as picomoles of phosphate (B84403) transferred per minute per milligram of enzyme.

dot

Caption: In Vitro PKC Activity Assay Workflow.

Measurement of Intracellular Calcium Concentration

This protocol describes how to measure changes in intracellular calcium levels in response to this compound treatment using a fluorescent calcium indicator.

Materials:

-

Cultured cells (e.g., HEK293, HeLa)

-

This compound

-

Fura-2 AM or Fluo-4 AM (calcium indicator dyes)

-

Pluronic F-127

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Fluorescence microscope or plate reader with appropriate filters

Procedure:

-

Seed cells onto glass-bottom dishes or 96-well plates and grow to the desired confluency.

-

Load the cells with a calcium indicator dye (e.g., 2-5 µM Fura-2 AM with 0.02% Pluronic F-127) in HBSS for 30-60 minutes at 37°C.

-

Wash the cells with HBSS to remove extracellular dye.

-

Acquire baseline fluorescence readings. For Fura-2, this involves alternating excitation at 340 nm and 380 nm and measuring emission at 510 nm. For Fluo-4, use excitation at ~490 nm and measure emission at ~520 nm.

-

Add this compound at the desired concentration to the cells.

-

Immediately begin recording fluorescence changes over time.

-

At the end of the experiment, add ionomycin (B1663694) to obtain the maximum calcium signal (Fmax), followed by a calcium chelator like EGTA to obtain the minimum signal (Fmin) for calibration purposes (for Fura-2).

-

Calculate the ratio of fluorescence intensities (340/380 for Fura-2) or the change in fluorescence intensity (for Fluo-4) to determine the relative change in intracellular calcium concentration.

dot

Caption: Intracellular Calcium Assay Workflow.

Conclusion and Future Directions

While direct evidence for the signaling role of this compound is still in its nascent stages, the established functions of the broader diacylglycerol family provide a strong rationale for its investigation as a potential signaling molecule. The primary hypothesized mechanism of action for this compound is the activation of Protein Kinase C, with a potential secondary role in the modulation of intracellular calcium homeostasis.

The lack of specific quantitative data for this compound highlights a significant knowledge gap and a compelling area for future research. The experimental protocols detailed in this guide offer a starting point for systematically characterizing the bioactivity of this compound. Future studies should focus on:

-

Quantitative analysis of PKC activation: Determining the specific affinity and efficacy of this compound for various PKC isoforms.

-

Cellular effects: Investigating the downstream consequences of this compound-mediated signaling in various cell types, including its impact on gene expression, cell proliferation, and apoptosis.

-

Calcium signaling: Elucidating any direct or indirect effects of this compound on intracellular calcium dynamics.

-

In vivo studies: Exploring the physiological and pathophysiological roles of this compound in animal models.

A deeper understanding of this compound's role as a signaling molecule holds the promise of identifying novel therapeutic targets for a range of diseases. The structured approach to research outlined in this guide will be instrumental in unlocking the full potential of this intriguing lipid molecule.

References

- 1. Implication of acyl chain of diacylglycerols in activation of different isoforms of protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Diacylglycerol - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. A protocol for measuring the activity of protein kinase C-delta in murine bone-marrow-derived dendritic cells - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Activation of protein kinase C by oxidized diacylglycerols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Diacylglycerol promotes GLUT4 translocation to the cell surface in a PKCε-dependent and PKCλ/ι and -ζ-independent manner - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 1,2-dioctanoyl-s,n-glycerol-induced activation of protein kinase C results in striking, but reversible growth cone shape changes and an accumulation of f-actin and serine 41-phosphorylated GAP-43 in the axonal process - PubMed [pubmed.ncbi.nlm.nih.gov]

Stereospecific Synthesis of sn-1,2-Dipalmitolein: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stereospecific synthesis of sn-1,2-dipalmitolein, a chiral diacylglycerol of significant interest in lipid research and drug development. The synthesis is based on a well-established multi-step route starting from the chiral precursor (S)-(+)-1,2-isopropylidene glycerol (B35011). This document details the experimental protocols, presents quantitative data for analogous syntheses, and includes visualizations of the synthetic workflow.

Introduction

sn-1,2-Diacylglycerols (DAGs) are crucial signaling molecules and key intermediates in lipid metabolism. The stereospecific arrangement of the fatty acyl chains on the glycerol backbone is critical for their biological activity. sn-1,2-Dipalmitolein, featuring two palmitoleoyl chains at the sn-1 and sn-2 positions, is a specific DAG that can be utilized in various research applications, including the study of protein kinase C (PKC) activation and the formulation of structured lipids for therapeutic and nutritional purposes. This guide outlines a reliable and stereocontrolled synthetic pathway to obtain this molecule with high purity.

Synthetic Strategy Overview

The stereospecific synthesis of sn-1,2-dipalmitolein is achieved through a five-step process commencing with the commercially available chiral building block, (S)-(+)-1,2-isopropylidene glycerol. The strategy involves the protection of the sn-3 hydroxyl group, acylation of the sn-1 and sn-2 hydroxyl groups with palmitoleic acid, and subsequent deprotection steps to yield the final product. This approach ensures the retention of the desired stereochemistry at the sn-2 position.

Logical Relationship of the Synthetic Pathway

A Technical Guide to the Chemoenzymatic Synthesis of 1,3-Dipalmitolein

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemoenzymatic synthesis of 1,3-dipalmitolein, a structured diacylglycerol (DAG) of significant interest in the pharmaceutical and food industries. The methodologies detailed herein leverage the high regioselectivity of lipases for the targeted esterification of glycerol (B35011), ensuring the precise placement of palmitoleoyl groups at the sn-1 and sn-3 positions. This document outlines detailed experimental protocols, presents quantitative data from relevant studies, and includes visualizations of the synthesis workflows.

Introduction

1,3-Diacylglycerols (1,3-DAGs) are valued for their unique physiological properties, including their role in reducing body weight and visceral fat accumulation. The specific structure of 1,3-dipalmitolein, featuring monounsaturated palmitoleic acid at the external positions of the glycerol backbone, makes it a target for development as a functional lipid. Chemoenzymatic synthesis offers a powerful approach to produce high-purity 1,3-dipalmitolein, overcoming the limitations of purely chemical methods which often result in a mixture of isomers and byproducts.

The primary strategy for the synthesis of 1,3-dipalmitolein involves the direct enzymatic esterification of glycerol with palmitoleic acid. This reaction is typically catalyzed by a sn-1,3-regiospecific lipase (B570770), which selectively acylates the primary hydroxyl groups of glycerol. Key to the success of this synthesis is the careful optimization of reaction parameters to maximize the yield of the desired 1,3-isomer and minimize acyl migration, which can lead to the formation of the undesired 1,2-diacylglycerol.

Chemoenzymatic Synthesis Strategy

The chemoenzymatic synthesis of 1,3-dipalmitolein can be approached through several routes, with the most common being the direct esterification of glycerol with palmitoleic acid. While this method is predominantly enzymatic, chemical steps can be incorporated for substrate preparation or downstream purification.

Caption: Overall workflow for the synthesis of 1,3-dipalmitolein.

Experimental Protocols

This section provides detailed methodologies for the key experiments in the chemoenzymatic synthesis of 1,3-dipalmitolein. The protocols are based on established methods for the synthesis of similar 1,3-diacylglycerols and have been adapted for this specific target molecule.

Protocol 1: Lipase-Catalyzed Direct Esterification of Glycerol and Palmitoleic Acid

This protocol describes a solvent-free synthesis of 1,3-dipalmitolein using an immobilized sn-1,3-regiospecific lipase.

Materials:

-

Glycerol (≥99% purity)

-

Palmitoleic acid (≥98% purity)

-

Immobilized sn-1,3-regiospecific lipase (e.g., Lipozyme RM IM from Rhizomucor miehei or Novozym 435 from Candida antarctica)

-

Molecular sieves (4 Å)

-

Nitrogen gas

-

Petroleum ether

Equipment:

-

50 mL pear-shaped flask or small-scale reactor

-

Magnetic stirrer with heating mantle or water bath

-

Vacuum pump

-

Rotary evaporator

-

Filtration apparatus

Procedure:

-

Reactant Preparation: In a 50 mL pear-shaped flask, combine glycerol and palmitoleic acid. A typical molar ratio of palmitoleic acid to glycerol is 2:1.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. The enzyme loading is typically between 5-10% (w/w) of the total reactants.

-

Reaction Setup: Place the flask in a heating mantle or water bath and begin stirring. The reaction temperature is a critical parameter and should be optimized, with a typical range of 50-70°C.

-

Water Removal: To drive the equilibrium towards ester formation, water produced during the reaction must be removed. This can be achieved by applying a vacuum (e.g., 4 mm Hg) or by bubbling dry nitrogen gas through the mixture. The inclusion of molecular sieves can also aid in water removal.

-

Reaction Monitoring: The progress of the reaction can be monitored by taking small aliquots at regular intervals and analyzing the composition of the mixture using techniques such as thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Reaction Termination and Enzyme Recovery: Once the desired conversion is reached (typically within 3-24 hours), stop the reaction by cooling the mixture. If a solvent-free system is used, add petroleum ether to dissolve the product and facilitate the separation of the immobilized enzyme by filtration. The recovered lipase can often be reused for subsequent batches.

-

Solvent Removal: Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude reaction mixture.

Caption: Step-by-step workflow of the lipase-catalyzed esterification.

Protocol 2: Purification of 1,3-Dipalmitolein

The crude reaction mixture contains the desired 1,3-dipalmitolein along with unreacted starting materials and byproducts. Purification is essential to obtain a high-purity product.

Methods:

-

Crystallization: For solid 1,3-diacylglycerols, recrystallization from a suitable solvent like methanol is an effective purification method.[1] However, as 1,3-dipalmitolein is likely a liquid or low-melting solid at room temperature, this method may be less applicable.

-

Column Chromatography: This is a common method for purifying liquid diacylglycerols.[1]

Procedure for Column Chromatography:

-

Column Preparation: Pack a glass column with silica (B1680970) gel as the stationary phase.

-

Sample Loading: Dissolve the crude reaction mixture in a minimal amount of a non-polar solvent such as a mixture of n-hexane and diethyl ether (e.g., 1:1, v/v).[1]

-

Elution: Elute the column with a solvent system of increasing polarity. The different components of the mixture will separate based on their affinity for the stationary phase. Fractions are collected and analyzed (e.g., by TLC) to identify those containing the pure 1,3-dipalmitolein.

-

Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified 1,3-dipalmitolein. For highly pure product, a second column chromatography step may be necessary.[1]

Data Presentation

The following tables summarize quantitative data from studies on the enzymatic synthesis of 1,3-diacylglycerols. While specific data for 1,3-dipalmitolein is limited, the data for analogous compounds provides valuable insights into expected yields and reaction conditions.

Table 1: Reaction Conditions and Yields for the Enzymatic Synthesis of 1,3-Diacylglycerols

| Fatty Acid | Lipase | Molar Ratio (Fatty Acid:Glycerol) | Temperature (°C) | Time (h) | 1,3-DAG Content in Reaction Mixture (%) | Reference |

| Lauric Acid | Lipozyme RM IM | 2:1 | 50 | 3 | 80.3 | [1] |

| Palmitic Acid | Lipozyme TL IM | 2:1 | 73 | 6 | ~35 (total DAGs) | [2] |

| Oleic Acid | Novozym 435 | 2.5:1 | 60 | 7 | ~40 | [3] |

| Caprylic Acid | Lipozyme | 2:1 | 25 | 12 | 84.6 | [4] |

| Linoleic Acid | Lipozyme | 2:1 | - | - | 74.3 | [4] |

Table 2: Purity of 1,3-Diacylglycerols After Purification

| 1,3-Diacylglycerol | Purification Method | Purity (%) | Reference |

| 1,3-Dicaprylin | Column Chromatography (twice) | 98.5 | [1] |

| 1,3-Dicaprin | Column Chromatography (twice) | 99.2 | [1] |

| 1,3-Dilaurin | Recrystallization | 99.1 | [1] |

| 1,3-Dipalmitin | Recrystallization | 99.5 | [1] |

| 1,3-Dipalmitoylglycerol | Molecular Distillation & Solvent Fractionation | >83 | [2] |

Conclusion

The chemoenzymatic synthesis of 1,3-dipalmitolein is a feasible and efficient method for producing this high-value structured lipid. The use of sn-1,3-regiospecific lipases in a well-optimized process allows for high yields and selectivity. While the protocols and data presented here provide a strong foundation, further research is needed to optimize the specific conditions for 1,3-dipalmitolein synthesis and to explore novel chemoenzymatic strategies that may enhance efficiency and purity. The methodologies described in this guide are intended to serve as a starting point for researchers and professionals in the field, facilitating the development and production of 1,3-dipalmitolein for various applications.

References

- 1. Solvent-free enzymatic synthesis of 1, 3-Diacylglycerols by direct esterification of glycerol with saturated fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Enzymatic Esterification of Functional Lipids for Specialty Fats: 1,3-Dipalmitoylglycerol and 1,3-Distearoylglycerol - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. lib3.dss.go.th [lib3.dss.go.th]

An In-depth Technical Guide to Dipalmitolein in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction to Dipalmitolein

This compound, a diacylglycerol (DAG), is a lipid molecule composed of a glycerol (B35011) backbone esterified with two palmitoleic acid chains. Palmitoleic acid is a monounsaturated omega-7 fatty acid. As a diacylglycerol, this compound can exist as two positional isomers: 1,2-dipalmitoleoyl-sn-glycerol and 1,3-dipalmitolein. These isomers have distinct chemical properties and may exhibit different biological activities. In the context of lipidomics, this compound is a member of the diacylglycerol class of lipids, which are crucial intermediates in lipid metabolism and key signaling molecules in various cellular processes. While the broader class of diacylglycerols is well-studied, specific research on this compound is less abundant, with much of its functional role being inferred from the activities of other monounsaturated and saturated diacylglycerols.

Chemical and Physical Properties

The chemical structure of this compound dictates its physical properties, such as its melting point and solubility, which in turn influence its behavior in biological membranes and its interaction with other molecules.

| Property | 1,2-Dipalmitoleoyl-sn-glycerol | 1,3-Dipalmitolein |

| Molecular Formula | C35H64O5 | C35H64O5[1] |

| Molecular Weight | 564.88 g/mol | 564.88 g/mol [1] |

| CAS Number | Not readily available | 113728-10-2[1] |

| Physical State | Solid (at standard conditions) | Solid (at standard conditions) |

| Solubility | Soluble in organic solvents like chloroform (B151607) and methanol (B129727) | Soluble in organic solvents |

The presence of the cis-double bond in the palmitoleic acid chains introduces a "kink" in the fatty acid tails. This structural feature is expected to lower the melting point of this compound compared to its saturated counterpart, dipalmitin, and to increase the fluidity of membranes in which it is incorporated.

Biological Role and Signaling Pathways

Diacylglycerols are well-established second messengers in a variety of cellular signaling pathways. Their primary role is the activation of protein kinase C (PKC) isozymes. The generation of DAGs at the cell membrane, typically through the hydrolysis of phospholipids (B1166683) by phospholipase C (PLC), recruits PKC to the membrane, leading to its activation. Activated PKC then phosphorylates a wide range of downstream protein targets, influencing processes such as cell proliferation, differentiation, apoptosis, and inflammation.

While specific signaling pathways directly initiated by this compound have not been extensively characterized, it is presumed to participate in the general DAG-PKC signaling axis. The degree of unsaturation of the fatty acyl chains in DAGs can influence the activation of different PKC isozymes, suggesting that monounsaturated DAGs like this compound may have distinct signaling outcomes compared to saturated or polyunsaturated DAGs.

Below is a generalized diagram of the diacylglycerol-mediated protein kinase C signaling pathway.

Caption: Generalized Diacylglycerol (DAG) - Protein Kinase C (PKC) Signaling Pathway.

This compound in Lipidomics Research

The comprehensive analysis of all lipids in a biological system, known as lipidomics, relies heavily on mass spectrometry (MS) and chromatography. The analysis of diacylglycerols, including this compound, presents several challenges due to their low abundance, the presence of positional isomers, and their neutral charge, which leads to poor ionization efficiency in mass spectrometry.

Recent advances in lipidomics have focused on developing sensitive and specific methods for DAG analysis. These often involve chemical derivatization to introduce a charged group onto the molecule, thereby enhancing its ionization efficiency and allowing for more sensitive detection by MS.

Experimental Protocols

Extraction of Diacylglycerols from Biological Samples

A common method for extracting lipids, including diacylglycerols, from biological samples is a modified Folch or Bligh-Dyer extraction.

Materials:

-

Chloroform

-